molecular formula C15H10O2 B13006149 1-Methylanthraquinone CAS No. 954-07-4

1-Methylanthraquinone

Cat. No.: B13006149
CAS No.: 954-07-4
M. Wt: 222.24 g/mol
InChI Key: RBGUKBSLNOTVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylanthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various industrial applications this compound, specifically, is a derivative of anthraquinone with a methyl group attached to the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phthalic anhydride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by cyclization and oxidation steps to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 1-methylanthracene using oxidizing agents like potassium dichromate or manganese dioxide. The reaction is carried out in an acidic medium, usually sulfuric acid, to facilitate the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain kinases and topoisomerases, leading to the disruption of cellular processes such as DNA replication and repair. This inhibition can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

1-Methylanthraquinone can be compared with other anthraquinone derivatives such as:

  • 2-Methylanthraquinone
  • 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
  • 3,6,8-Trihydroxy-1-methylanthraquinone-2-carboxylic acid
  • 2-Hydroxy-3-methylanthraquinone

Uniqueness: this compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

CAS No.

954-07-4

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O2/c1-9-5-4-8-12-13(9)15(17)11-7-3-2-6-10(11)14(12)16/h2-8H,1H3

InChI Key

RBGUKBSLNOTVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.